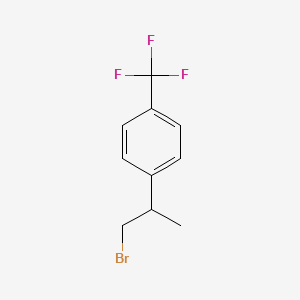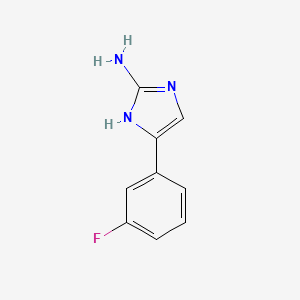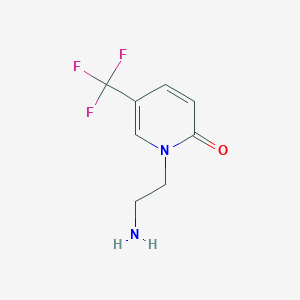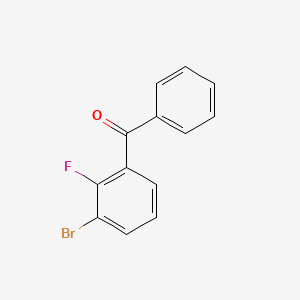
(3-Bromo-2-fluorophenyl)(phenyl)methanone
Descripción general
Descripción
“(3-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “(3-Bromo-2-fluorophenyl)(phenyl)methanone” is C13H8BrFO . The molecular weight is 279.10400 . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-2-fluorophenyl)(phenyl)methanone” are not fully available. The molecular weight is 279.10400 . Other properties such as density, boiling point, melting point, and flash point are not specified .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure : The synthesis of related bromo-fluorophenyl methanone compounds and their crystal structures have been extensively studied. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through reactions involving bromophenol and benzoyl chloride. The compound's crystal structure was confirmed through X-ray crystallography, providing insights into its molecular configuration (Kuang, 2009).
Reactivity and Synthesis of Derivatives : Research has shown that (2-fluorophenyl)(2-halophenyl)methanones can be synthesized through reactions involving lithiobenzenes and halobenzaldehydes, leading to the creation of acridin-9(10H)-ones. This demonstrates the reactivity of such compounds and their potential in synthesizing complex molecules (Kobayashi et al., 2013).
Microbial Reduction Applications : A study on the enantioselective microbial reduction of substituted acetophenones, including bromo-fluoro acetophenone derivatives, highlighted their potential in producing chiral intermediates. This research is significant in the context of pharmaceutical synthesis and the creation of enantiomerically pure compounds (Patel et al., 2004).
Antioxidant Properties : Derivatives of bromo-fluorophenyl methanones have been synthesized and tested for their antioxidant properties. These studies contribute to understanding the potential therapeutic applications of such compounds, particularly in combating oxidative stress (Çetinkaya et al., 2012).
Cytotoxicity Testing : Some fluorophenyl methanones have been synthesized and tested for their cytotoxicity against human cancer cell lines. This research is pivotal in exploring new chemotherapeutic agents and understanding their mechanism of action (Công et al., 2020).
Novel Synthesis Methods : Innovative methods for synthesizing various phenyl methanones, including bromo-fluorophenyl derivatives, have been developed. These methods are crucial for enhancing the efficiency and yield of such compounds, broadening their application in different fields (Suhana & Rajeswari, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARSIIECQMLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744764 | |
| Record name | (3-Bromo-2-fluorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluorophenyl)(phenyl)methanone | |
CAS RN |
1245645-26-4 | |
| Record name | (3-Bromo-2-fluorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
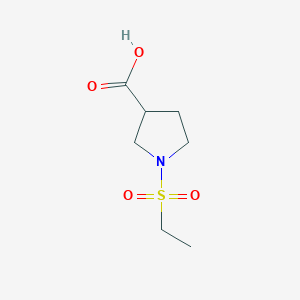
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
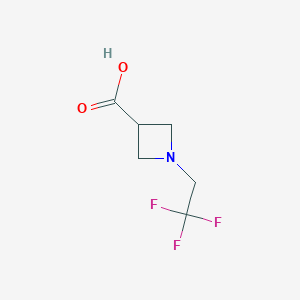
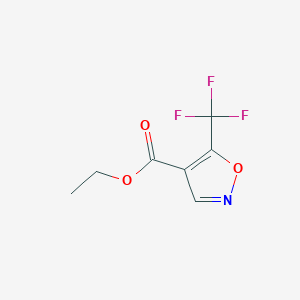
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
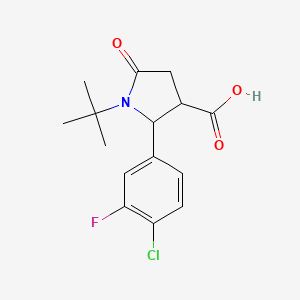
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)
